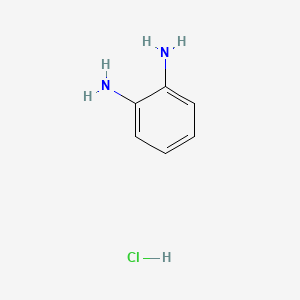

Benzene-o-diamine monohydrochloride

Cat. No. B8782445

Key on ui cas rn:

39145-59-0

M. Wt: 144.60 g/mol

InChI Key: GNNALEGJVYVIIH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05310924

Procedure details

In a preferred embodiment, to a suitable reaction vessel is charged water containing trace amounts of ascorbic acid, an antioxidant, and ethylenediaminetetraacetic acid (EDTA), a metal deactivator. Because o-phenylene-diamine is sensitive to dissolved oxygen in solvents, ascorbic acid which functions as an oxidation inhibitor is added prior to o-phenylenediamine. EDTA, which complexes with metals is also added and prevents metal oxidation of o-phenylenediamine. The system is purged with nitrogen to remove air and a nitrogen blanket is maintained for the duration of the reaction. The aqueous solution is heated using an oil bath, and when the pot temperature reaches 95° C., o-phenylenediamine is added. Since water deoxygenates on heating, o-phenylene-iamine is added to a heated reaction medium with less dissolved oxygen present to react with o-phenylenediamine. Hydrochloric acid is added in a controlled manner to adjust the pH of the reaction mixture to a desired level and the amount used is recorded. An exothermic acid-base reaction occurs and o-phenylenediamine monohydrochloride salt is formed. A stoichiometric amount of 4-cyanothiazole is charged to the reaction vessel. Following addition of 4-cyanothiazole, the reaction mixture is heated to reflux (103°-104° C.). During the reaction, the pH is maintained within +/-0.2 of the desired level by periodic addition of concentrated hydrochloric acid. Since thiabendazole is only slightly soluble in water, the product precipitates as it is formed in the reaction mixture. The reaction is monitored by gas chromatography and determined to be complete when the peaks corresponding to o-phenylenediamine and 4-cyanothiazole are negligible. Upon completion of the reaction, the reaction mass is cooled to 50° C. A sufficient amount of 50° C. deionized water is added to dilute the reaction mass and the solid product is separated from the mother liquor by vacuum filtration. The filtered cake is washed with portions of fresh deionized water until the filtrate gives a negative test for chloride ion using AgNO3 solution which indicates the ammonium chloride coproduct is removed. The solid thiabendazole product is dried in a vacuum oven under 15-20" Hg and at a temperature of 80°-90° C.

Identifiers

|

REACTION_CXSMILES

|

C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[C:21]1([NH2:28])[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[NH2:27].O=O.[ClH:31]>O=C1O[C@H]([C@H](CO)O)C(O)=C1O.O>[ClH:31].[C:21]1([NH2:28])[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[NH2:27] |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C=CC=C1)N)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C=CC=C1)N)N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C=CC=C1)N)N

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The system is purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove air

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a nitrogen blanket is maintained for the duration of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The aqueous solution is heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 95° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

o-phenylenediamine is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

on heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

o-phenylene-iamine is added to a heated reaction medium

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

with less dissolved oxygen present

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react with o-phenylenediamine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An exothermic acid-base reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C1(=C(C=CC=C1)N)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |